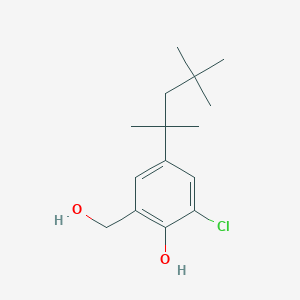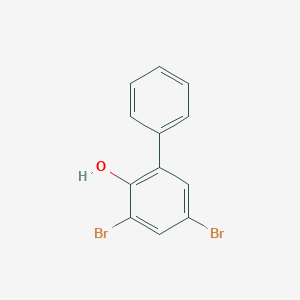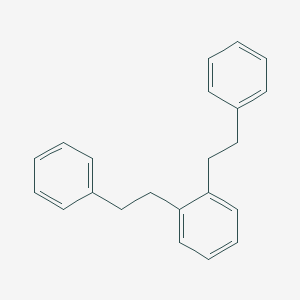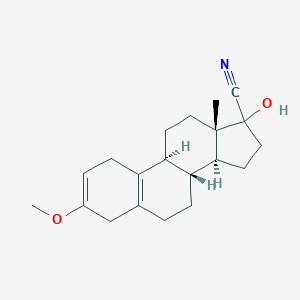
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile, also known as HEC, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). HEC has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile exerts its anti-cancer effects by binding to estrogen receptors (ERs) in cancer cells. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile acts as an antagonist of ERs in breast and ovarian cancer cells, which means it blocks the effects of estrogen on these cells. In prostate cancer cells, 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile acts as an agonist of ERs, which means it activates the effects of estrogen on these cells. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile also inhibits the activity of enzymes involved in the biosynthesis of estrogen, which further reduces the levels of estrogen in cancer cells.
Efectos Bioquímicos Y Fisiológicos
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has been shown to have several biochemical and physiological effects on cancer cells. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile inhibits the expression of genes involved in cell proliferation and survival, which leads to the inhibition of cancer cell growth. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile also induces the expression of genes involved in apoptosis, which leads to the death of cancer cells. Moreover, 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has been shown to modulate the activity of signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has several advantages for lab experiments. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile is a synthetic compound, which means it can be easily synthesized and purified in large quantities. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile is also stable and has a long shelf life, which makes it easy to store and transport. However, 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has some limitations for lab experiments. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile is a relatively new compound, which means its effects and mechanisms of action are not fully understood. Moreover, 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has some potential side effects, such as liver toxicity, which need to be further investigated.
Direcciones Futuras
There are several future directions for the research on 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile. First, the effects and mechanisms of action of 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile need to be further investigated in different types of cancer cells and animal models. Second, the potential side effects of 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile need to be further studied to ensure its safety for human use. Third, the development of more potent and selective 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile analogs could lead to the discovery of new anti-cancer drugs. Fourth, the combination of 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile with other anti-cancer drugs could lead to synergistic effects and improved cancer treatment outcomes. Finally, the development of new drug delivery systems for 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile could improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile involves the reaction of 2-hydroxyestradiol with acetonitrile in the presence of a strong acid catalyst. The resulting product is then purified using column chromatography to obtain pure 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile. The yield of 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has been widely used in scientific research for its potential applications in cancer treatment. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has been shown to inhibit the growth of various cancer cells, including breast, prostate, and ovarian cancer cells. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Moreover, 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors.
Propiedades
Número CAS |
17006-17-6 |
|---|---|
Nombre del producto |
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile |
Fórmula molecular |
C20H27NO2 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S)-17-hydroxy-3-methoxy-13-methyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile |
InChI |
InChI=1S/C20H27NO2/c1-19-9-7-16-15-6-4-14(23-2)11-13(15)3-5-17(16)18(19)8-10-20(19,22)12-21/h4,16-18,22H,3,5-11H2,1-2H3/t16-,17-,18+,19+,20?/m1/s1 |
Clave InChI |
MEEGGHJZTZFSBQ-WYGKVCCSSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#N)O)CCC4=C3CC=C(C4)OC |
SMILES |
CC12CCC3C(C1CCC2(C#N)O)CCC4=C3CC=C(C4)OC |
SMILES canónico |
CC12CCC3C(C1CCC2(C#N)O)CCC4=C3CC=C(C4)OC |
Otros números CAS |
17006-17-6 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



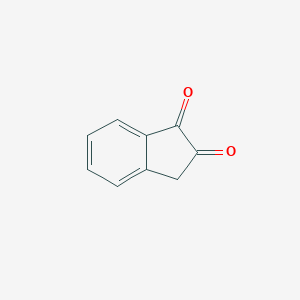
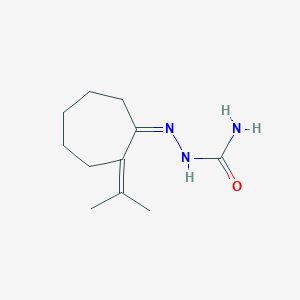
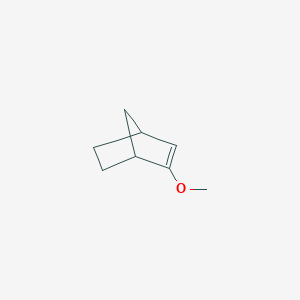
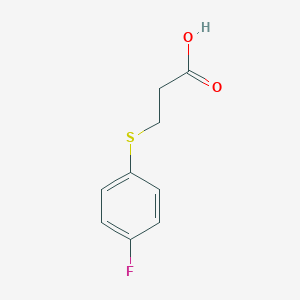
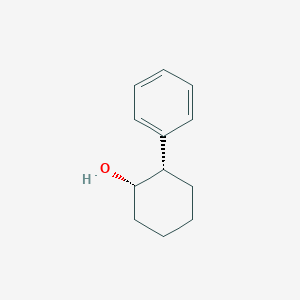

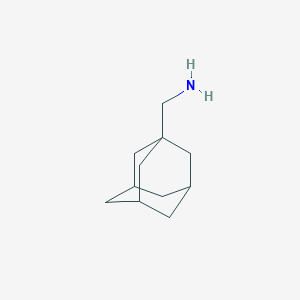
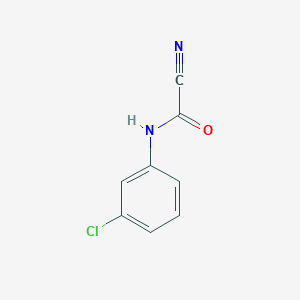
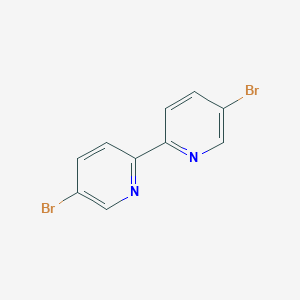
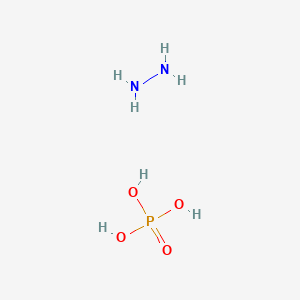
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)
